1H,1H,2H-Perfluoro-1-decene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F17/c1-2-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAMGQZDVMQEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH=CH2, C10H3F17 | |

| Record name | 1-Decene, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074616 | |

| Record name | 1H,1H,2H-Perfluoro-1-decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21652-58-4 | |

| Record name | Heptadecafluoro-1-decene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21652-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,1H,2H-Perfluoro-1-decene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021652584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decene, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H,2H-Perfluoro-1-decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H,1H,2H-PERFLUORO-1-DECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8TG27S5YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Understanding the Unique Character of 1H,1H,2H-Perfluoro-1-decene

An In-Depth Technical Guide to the Physical Properties of 1H,1H,2H-Perfluoro-1-decene

For Researchers, Scientists, and Drug Development Professionals

This compound is a partially fluorinated alkene that holds significant interest in various fields, including materials science, surface chemistry, and as a versatile intermediate in organic synthesis. Its defining structural feature is the combination of a long perfluorinated carbon chain (C8F17) and a reactive terminal double bond, separated by a -CH2- group. This unique molecular architecture imparts a distinct set of physical properties that differentiate it from both fully hydrogenated and fully fluorinated counterparts. The high electronegativity of the fluorine atoms creates a molecule with a low polarizability, leading to weak intermolecular forces. This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its behavior and handling for research and development applications.

Core Physical and Chemical Properties

The physical characteristics of this compound are a direct consequence of its molecular structure. The dominance of the long perfluoroctyl chain results in properties typical of fluorinated compounds, such as high density and low refractive index.

| Property | Value | Source(s) |

| Molecular Formula | C10H3F17 | [1][2][3][4] |

| Molecular Weight | 446.10 g/mol | [1][2][4] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 1.677 g/mL at 25 °C | [1][5][6] |

| Boiling Point | 146-147 °C | [7][8] |

| Refractive Index | n20/D 1.301 | [1][6][9] |

| Solubility | Insoluble in water. Sparingly soluble in chloroform and slightly in methanol. | [5][6][9] |

| Flash Point | >110 °C (>230 °F) | [8][9] |

| CAS Number | 21652-58-4 | [2][3][4][7] |

Structural Influence on Physical Properties

The interplay between the perfluorinated tail and the hydrocarbon double bond is crucial to understanding the compound's behavior. The diagram below illustrates this relationship.

Caption: Relationship between molecular structure and physical properties.

Experimental Protocol: Determination of Density

The density of this compound can be accurately determined using a pycnometer. This method provides a self-validating system for ensuring the purity of the substance, as density is a sensitive indicator of impurities.

Objective: To measure the density of this compound at a controlled temperature (25 °C).

Materials:

-

10 mL Gay-Lussac pycnometer

-

Analytical balance (readable to 0.0001 g)

-

Constant temperature water bath (set to 25.0 ± 0.1 °C)

-

This compound sample

-

Deionized water (for calibration)

-

Acetone (for cleaning and drying)

-

Lint-free tissues

Methodology:

-

Cleaning and Drying:

-

Thoroughly clean the pycnometer with deionized water, followed by a rinse with acetone to facilitate drying.

-

Dry the pycnometer completely in an oven at 105 °C for at least 1 hour.

-

Allow the pycnometer to cool to ambient temperature in a desiccator.

-

-

Calibration with Deionized Water:

-

Weigh the clean, dry pycnometer on the analytical balance (m_empty).

-

Fill the pycnometer with deionized water, ensuring no air bubbles are trapped.

-

Insert the stopper and place the pycnometer in the constant temperature water bath at 25 °C for 30 minutes to allow for thermal equilibrium.

-

Remove the pycnometer, carefully wipe the exterior dry with a lint-free tissue, and weigh it (m_water).

-

The volume of the pycnometer (V) can be calculated using the known density of water at 25 °C (ρ_water ≈ 0.99704 g/mL):

-

V = (m_water - m_empty) / ρ_water

-

-

-

Measurement with this compound:

-

Empty and thoroughly dry the pycnometer as described in step 1.

-

Fill the pycnometer with the this compound sample.

-

Equilibrate the filled pycnometer in the water bath at 25 °C for 30 minutes.

-

Dry the exterior and weigh the pycnometer (m_sample).

-

-

Calculation of Density:

-

The density of the sample (ρ_sample) is calculated as follows:

-

ρ_sample = (m_sample - m_empty) / V

-

-

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation, and may also cause respiratory irritation[7][10].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[6][7].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[7].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The physical properties of this compound are a direct reflection of its unique molecular structure. Its high density, low refractive index, and insolubility in water are characteristic of highly fluorinated compounds, while the terminal double bond provides a site for chemical modification. A thorough understanding of these properties is essential for its effective and safe use in research and development. The experimental protocol provided for density determination serves as a reliable method for quality control and characterization of this versatile chemical.

References

-

This compound - national analytical corporation - chemical division. [Link]

-

This compound - NIST WebBook. [Link]

-

This compound - NIST WebBook. [Link]

-

This compound | C10H3F17 | CID 88990 - PubChem. [Link]

-

This compound CAS#: 21652-58-4; ChemWhat Code: 66376. [Link]

Sources

- 1. This compound Technical Grade, 96% Purity at an Attractive Price [nacchemical.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 21652-58-4 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound CAS#: 21652-58-4 [m.chemicalbook.com]

- 10. This compound | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]

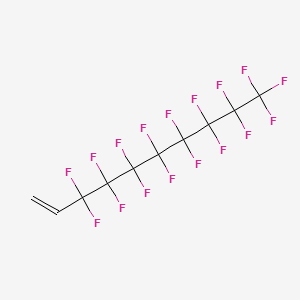

1H,1H,2H-Perfluoro-1-decene chemical structure and formula

An In-depth Technical Guide to 1H,1H,2H-Perfluoro-1-decene: Structure, Properties, and Applications for Advanced Research

Introduction: Situating a Unique Fluorinated Alkene

This compound is a fascinating and highly functionalized organofluorine compound. It belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), distinguished by a structure that marries a dominant, inert perfluorinated tail with a reactive terminal alkene functional group.[1][2] This unique duality makes it a valuable intermediate and monomer in various fields, from materials science to proteomics research.[1][3] This guide, intended for researchers and drug development professionals, provides a detailed exploration of its chemical identity, synthesis, properties, and applications, grounding all claims in established scientific data. We will delve into not just the "what" but the "why"—the causal relationships between its structure and its utility in advanced applications.

Chemical Identity and Structure Elucidation

The precise identification and structural confirmation of a reagent are foundational to any rigorous scientific endeavor. This compound is unambiguously identified by its CAS Registry Number: 21652-58-4.[4]

Molecular Formula and Structure

The compound's nomenclature, this compound, describes its structure explicitly. It is a ten-carbon chain (decene) with a double bond at the first position. The locants "1H,1H,2H" indicate the presence of three hydrogen atoms on the first and second carbon atoms, while the remainder of the chain is fully fluorinated.

-

Common Synonyms: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decene, (Perfluoro-n-octyl)ethylene.[1][4]

The structure combines a long, hydrophobic, and lipophobic perfluorooctyl group with a reactive vinyl group, which is the key to its utility as a chemical building block.

Caption: Chemical structure of this compound.

Spectroscopic Signature

While detailed spectral data requires access to specific databases, the structure can be unequivocally confirmed by a combination of NMR (¹H, ¹³C, ¹⁹F), IR, and Mass Spectrometry.

-

¹H NMR: Would show characteristic signals for the vinyl protons (-CH=CH₂) in the olefinic region and potentially complex splitting patterns due to coupling with adjacent fluorine atoms.

-

¹⁹F NMR: Would display a series of complex multiplets corresponding to the different CF₂ groups and the terminal CF₃ group, with chemical shifts indicative of their position relative to the electron-withdrawing double bond.

-

IR Spectroscopy: A sharp absorption band corresponding to the C=C stretching of the alkene group would be a key diagnostic feature. Strong C-F stretching bands would also dominate the spectrum.

-

Mass Spectrometry: Electron ionization mass spectrometry data is available through the NIST Chemistry WebBook, allowing for confirmation of the molecular weight and fragmentation patterns consistent with the structure.[9]

Physicochemical Properties

The physical properties of this compound are dictated by its highly fluorinated nature. Fluorine's high electronegativity and the strength of the C-F bond result in a chemically stable molecule with weak intermolecular forces.

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [5][10] |

| Purity | ≥99% (typical commercial grade) | [5][6] |

| Density | 1.677 g/mL at 25 °C | [8][11] |

| Boiling Point | 146-147 °C | [8] |

| Refractive Index (n²⁰/D) | 1.301 | [8][11] |

| Water Solubility | Insoluble | [8][11] |

| Flash Point | >110 °C (>230 °F) | [8] |

The high density is characteristic of perfluorinated compounds. Its insolubility in water and low refractive index are consequences of the low polarizability of the C-F bonds. These properties are crucial for its application in creating non-stick, hydrophobic, and oleophobic surfaces.

Synthesis and Reactivity

Understanding the synthesis of this compound is key to appreciating its availability and potential cost for research and development. The reactivity, centered on the terminal alkene, provides the foundation for its use as a versatile building block.

A Representative Synthesis Protocol

A common method for synthesizing terminal perfluoroalkyl alkenes is through the base-induced elimination of hydrogen iodide from a 1H,1H,2H,2H-perfluoroalkyl iodide precursor. This approach is both efficient and high-yielding.

Reaction: CF₃(CF₂)₇CH₂CH₂I + Base → CF₃(CF₂)₇CH=CH₂ + HB⁺ + I⁻

Detailed Step-by-Step Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stirrer and a Dimroth condenser.

-

Base Preparation: Dissolve sodium hydroxide (approx. 1.05 molar equivalents) in methanol at 50 °C with stirring until a clear solution is formed.[11]

-

Reactant Addition: To the methanolic base solution, add 1H,1H,2H,2H-1-iodoperfluorodecane (1.0 molar equivalent) slowly.[11]

-

Reaction: Maintain the reaction mixture at 50 °C and continue stirring for approximately 2 hours. The reaction progress can be monitored by techniques like GC-MS or TLC.[11]

-

Workup: After cooling to room temperature, the biphasic solution is allowed to stand and separate. The lower, denser layer containing the product is collected.[11]

-

Purification: The collected product layer can be washed with water to remove residual methanol and salts. Further purification can be achieved by fractional distillation under reduced pressure to yield the final product with high purity (e.g., >98%).[11]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity is dominated by the terminal double bond. It can undergo all the typical reactions of an alkene, providing a gateway to a wide range of derivatives.

-

Polymerization: It can act as a monomer in free-radical or other polymerization reactions to create fluorinated polymers with low surface energy.

-

Hydrosilylation: The alkene can react with silanes to form perfluoroalkyl-functionalized siloxanes, which are useful for surface modification.

-

Addition Reactions: It can undergo addition of various reagents across the double bond, such as halogens, thiols (thiol-ene click chemistry), and other electrophiles. This allows for the precise introduction of the perfluorooctyl moiety onto other molecules.

Applications in Research and Drug Development

The unique combination of an inert, bulky perfluorinated chain and a reactive handle makes this compound a valuable tool for scientists.

Material Science and Surface Modification

A primary application is the creation of hydrophobic and oleophobic surfaces.[3]

-

Coating Formulations: When polymerized or grafted onto surfaces like cotton, it imparts superior water and oil repellency.[3]

-

Battery Technology: It has been explored for creating electrolyte-phobic surfaces, which could be beneficial for next-generation nanostructured battery electrodes.[11]

-

Biomaterials: It can be used for the surface modification of materials like hollow fiber membranes used in artificial lungs, improving biocompatibility and reducing fouling.[3]

Life Sciences and Drug Development

While direct applications as a therapeutic agent are not its primary use, its role as a specialized reagent is significant.

-

Proteomics Research: It is cited as a fluorinated alkene for use in proteomics research.[1] This likely involves using it to introduce a fluorine-rich tag onto proteins or peptides. The high number of fluorine atoms provides a unique signal for ¹⁹F NMR-based screening or a mass tag for mass spectrometry.

-

Drug Delivery: Although not this specific molecule, structurally related fluorinated compounds are heavily researched in drug delivery.[12] Fluorinated polymers can self-assemble into nanoparticles for encapsulating therapeutic agents. The lipophobicity and stability of the perfluoroalkyl chain can enhance drug stability and control release profiles. The terminal alkene of this compound provides a perfect anchor point to conjugate these fluorinated chains to drugs, targeting ligands, or other polymer blocks.

-

Molecular Probes: The perfluorooctyl group can serve as a "phase tag" in fluorous chemistry, a technique used for the purification of reaction products, including in peptide and small-molecule synthesis.

Caption: Relationship between structure, properties, and applications.

Safety, Handling, and Environmental Profile

As a Senior Application Scientist, it is my responsibility to emphasize that technical utility must always be balanced with rigorous safety protocols and environmental awareness.

Hazard Identification and Handling

This compound is classified as an irritant.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[7][13]

-

Handling: Avoid breathing fumes, mist, or vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[13][14]

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[13]

Environmental Considerations: The PFAS Context

This compound is a member of the PFAS family, often referred to as "forever chemicals" due to their environmental persistence.[13]

-

Biodegradability: It is not readily biodegradable and may cause long-term adverse effects in the environment.[13]

-

Disposal: Waste must be handled as hazardous chemical waste. Dispose of contents and container in accordance with local, regional, and national regulations. It should be sent to an authorized incinerator equipped with an afterburner and scrubber. Do not release to the environment or discharge into drains.[13]

Researchers using this and other PFAS compounds have a critical responsibility to employ strict containment and disposal protocols to prevent environmental release.

Conclusion

This compound is a highly specialized chemical tool whose value lies in its structural dichotomy. The stable, non-polar perfluorinated tail imparts unique surface properties, while the terminal alkene provides a versatile reactive site for covalent modification and polymerization. For researchers in materials science, its utility in creating functional surfaces is well-established. For professionals in drug development and the life sciences, it offers a robust method for introducing fluorine-rich tags for analysis or for conjugating perfluoroalkyl chains to create advanced drug delivery vehicles. Its use demands adherence to stringent safety protocols and a conscious approach to environmental stewardship, reflecting the dual nature of modern chemical science: innovation paired with responsibility.

References

-

NIST. (2025). This compound. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][4]

-

NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link][9]

-

ChemWhat. (n.d.). This compound CAS#: 21652-58-4. Retrieved from [Link][8]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][2]

-

National Analytical Corporation. (n.d.). This compound. Retrieved from [Link][10]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound [webbook.nist.gov]

- 5. lanhaiindustry.com [lanhaiindustry.com]

- 6. 1H,1H,2H-パーフルオロ-1-デセン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound 99 21652-58-4 [sigmaaldrich.com]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound Technical Grade, 96% Purity at an Attractive Price [nacchemical.com]

- 11. This compound | 21652-58-4 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of 1H,1H,2H-Perfluoro-1-decene

<G3>

Introduction

1H,1H,2H-Perfluoro-1-decene, also known as 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decene, is a fluorinated alkene that serves as a versatile building block in the synthesis of a wide array of fluorinated materials.[1][2][3] Its unique combination of a reactive double bond and a long perfluoroalkyl chain imparts desirable properties such as low surface energy, hydrophobicity, oleophobicity, and high thermal and chemical stability to the resulting products.[4] These characteristics make it a valuable monomer and chemical intermediate in the development of advanced polymers, surfactants, surface coatings, and materials for biomedical applications.[4][5] This guide provides a comprehensive overview of the predominant synthesis routes for this compound, with a focus on the underlying reaction mechanisms, detailed experimental protocols, and critical process parameters.

Molecular and Physical Properties

| Property | Value |

| Chemical Formula | C₁₀H₃F₁₇[1][2] |

| Molecular Weight | 446.10 g/mol [1][2][3] |

| Appearance | Clear, colorless liquid[6] |

| Density | 1.677 g/mL at 25 °C[7] |

| Refractive Index (n20/D) | 1.301[7] |

| Boiling Point | 143-145 °C[8] |

| CAS Number | 21652-58-4[1][2][3] |

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through a two-step process originating from perfluorooctyl iodide (C₈F₁₇I). This intermediate is typically produced via telomerization, a process involving the reaction of a telogen, such as pentafluoroethyl iodide, with a taxogen, like tetrafluoroethylene, to generate a mixture of longer-chain perfluoroalkyl iodides.[9][10] The two key stages following the availability of perfluorooctyl iodide are:

-

Ethylene Addition: A free-radical addition of ethylene to perfluorooctyl iodide to form 1-iodo-1H,1H,2H,2H-perfluorodecane.

-

Dehydroiodination: The elimination of hydrogen iodide from 1-iodo-1H,1H,2H,2H-perfluorodecane to yield the target alkene, this compound.

Logical Synthesis Workflow

Caption: E2 elimination mechanism for dehydroiodination.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound are critical for its use in further applications. Several analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the hydrogen atoms in the molecule. The spectrum of this compound will show characteristic signals for the vinyl protons (-CH=CH₂) and the adjacent methylene protons (-CF₂-CH₂-). [5][11] * ¹⁹F NMR: Confirms the structure of the perfluoroalkyl chain, showing distinct signals for the CF₃ group and the different CF₂ groups along the chain. [5] * ¹³C NMR: Can be used to identify all the unique carbon environments in the molecule.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing purity and identifying any byproducts. [12]The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for the compound.

-

Infrared (IR) Spectroscopy: Can be used to identify the presence of the C=C double bond and the C-F bonds.

Applications and Future Outlook

This compound is a key component in the synthesis of a variety of fluoropolymers and materials with specialized surface properties.

-

Surface Modification: It can be grafted onto surfaces like cotton to impart superhydrophobic and oleophobic properties. [5]* Polymer Synthesis: It serves as a monomer for creating polymers used in coatings, lubricants, and other high-performance applications. [5][13]For instance, it can be used to prepare fluorinated organosilicon polymers. [8]* Biomedical Applications: Modified surfaces using this compound have potential uses in medical devices, such as membrane artificial lungs, to improve biocompatibility. [5] The continued development of efficient and scalable synthesis routes for this compound is crucial for advancing the field of fluorinated materials. Future research may focus on developing greener synthesis methods, exploring novel catalytic systems, and expanding the range of applications for this versatile fluorinated alkene.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

- Patents, G. (n.d.). CN1405209A - Fluoro organosilicon polymer preparation and application.

-

Taylor & Francis. (n.d.). Telomerization – Knowledge and References. Retrieved from [Link]

-

National Analytical Corporation. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis, by telomerization, of building blocks leading to fluorotelomer alcohols. Retrieved from [Link]

-

RSC Publishing. (2022). (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes. Chemical Science. Retrieved from [Link]

-

RSC Publishing. (n.d.). Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound Technical Grade, 96% Purity at an Attractive Price [nacchemical.com]

- 7. This compound | 21652-58-4 [chemicalbook.com]

- 8. CN1405209A - Fluoro organosilicon polymer preparation and application - Google Patents [patents.google.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound(21652-58-4) 1H NMR spectrum [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. 1H,1H,2H,2H-Heptadecafluorodecyl acrylate | 27905-45-9 [chemicalbook.com]

Spectroscopic Data for 1H,1H,2H-Perfluoro-1-decene: An In-Depth Technical Guide

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1H,1H,2H-Perfluoro-1-decene (CAS No. 21652-58-4). As a key building block in the synthesis of fluorinated materials and pharmaceuticals, a thorough understanding of its spectral characteristics is paramount for identification, purity assessment, and mechanistic studies. This document delves into the nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data of the title compound. Each section presents a detailed interpretation of the spectra, underpinned by fundamental principles and field-proven insights into the analysis of fluorinated molecules. Experimental protocols and data are presented in a clear and concise manner to aid researchers in their practical applications.

Introduction

This compound, with the linear formula CF₃(CF₂)₇CH=CH₂, is a fluorinated alkene that finds application in various fields, including proteomics research.[1] The unique properties imparted by the perfluoroalkyl chain, such as high thermal stability, chemical inertness, and hydrophobicity, make it a valuable synthon. Accurate and unambiguous characterization of this compound is crucial for ensuring the quality and reproducibility of downstream applications. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure. This guide aims to be a definitive resource for the interpretation of the key spectroscopic data of this compound.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents distinct regions that give rise to characteristic spectroscopic signals: the vinyl group (-CH=CH₂) and the perfluorooctyl chain (-(CF₂)₇CF₃). The interplay of these two moieties, particularly the strong electron-withdrawing nature of the perfluoroalkyl group, significantly influences the electronic environment of the vinyl protons and carbons, a key aspect that will be explored in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by the signals of the three vinyl protons. The strong electron-withdrawing effect of the adjacent perfluorooctyl group deshields these protons, shifting their resonances downfield compared to a typical terminal alkene.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and the spectrum is recorded on a standard NMR spectrometer (e.g., 400 MHz).

Data Interpretation: The ¹H NMR spectrum will exhibit a complex multiplet system for the three vinyl protons due to geminal, cis, and trans H-H couplings, as well as couplings to the adjacent CF₂ group. A representative spectrum can be found in various chemical databases.[2]

Expected Chemical Shifts and Coupling Constants:

-

Ha (geminal to perfluoroalkyl chain): This proton will appear as a doublet of doublets of triplets (ddt) due to coupling with Hb, Hc, and the two fluorine atoms of the adjacent CF₂ group.

-

Hb and Hc (terminal vinyl protons): These protons will also show complex splitting patterns due to geminal, cis, and trans couplings to each other and to Ha.

A detailed analysis of the coupling constants is essential for the unambiguous assignment of each proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of fluorine atoms significantly influences the chemical shifts and introduces C-F coupling.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum. The sample is prepared as for ¹H NMR.

Data Interpretation: The spectrum will show distinct signals for the two vinyl carbons and a series of signals for the carbons in the perfluoroalkyl chain. The carbon atoms directly bonded to fluorine will appear as triplets due to one-bond C-F coupling. The vinyl carbons will also exhibit coupling to the adjacent CF₂ group.

| Carbon Position | Expected Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C H=CH₂ | ~120-140 | t |

| CH=C H₂ | ~110-130 | d |

| C F₂(CH₂)₇CF₃ | ~105-120 | t |

| (CF₂)₅ | ~110-125 | m |

| CF₂C F₂CF₃ | ~110-125 | m |

| C F₃ | ~115-120 | qt |

Note: The exact chemical shifts can vary depending on the solvent and the reference standard.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule, offering a wide chemical shift range that minimizes signal overlap.

Experimental Protocol: The ¹⁹F NMR spectrum is recorded on a multinuclear NMR spectrometer. The sample is prepared as for ¹H NMR. Chemical shifts are typically referenced to an external standard like CFCl₃.

Data Interpretation: The ¹⁹F NMR spectrum of this compound will show distinct signals for the CF₃ group and each of the seven non-equivalent CF₂ groups. The terminal CF₃ group will appear as a triplet due to coupling with the adjacent CF₂ group. The CF₂ groups will exhibit complex multiplets due to coupling with neighboring CF₂ groups. The CF₂ group adjacent to the vinyl moiety will show additional coupling to the vinyl protons.

| Fluorine Position | Expected Chemical Shift (ppm vs. CFCl₃) | Multiplicity |

| CF₃ | ~ -81 | t |

| CF₃CF₂ | ~ -126 | m |

| (CF₂)₅ | ~ -122 to -124 | m |

| CF₂ CH=CH₂ | ~ -114 | m |

Note: The chemical shifts are approximate and can be influenced by the solvent.

Workflow for NMR Analysis

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decene, a terminal alkene bearing a long perfluoroalkyl chain. The presence of the highly electronegative perfluoroalkyl group significantly influences the electronic environment of the vinyl protons, leading to characteristic chemical shifts and complex coupling patterns. This guide will delve into the theoretical underpinnings of these spectral features, predict the ¹H NMR spectrum, outline experimental best practices, and provide a systematic workflow for spectral interpretation. Understanding the detailed NMR signature of this molecule is crucial for its unambiguous identification, purity assessment, and the characterization of its derivatives in various scientific and industrial applications.

Introduction: The Structural Significance of a Fluorinated Alkene

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decene (CAS 21652-58-4) is a unique monomer and chemical intermediate.[1][2][3] Its structure, featuring a reactive terminal double bond and a lipophobic, chemically inert perfluorooctyl chain, makes it a valuable building block in the synthesis of fluorinated polymers, surfactants, and surface modifiers.

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of such molecules.[4] However, the presence of numerous fluorine atoms introduces complexities not typically seen in hydrocarbon NMR. The high electronegativity of fluorine dramatically deshields adjacent protons, and through-bond scalar (J) couplings between ¹H and ¹⁹F nuclei can extend over several bonds, leading to intricate signal multiplicities.[5][6] A thorough understanding of these principles is paramount for accurate spectral interpretation.

Theoretical Framework: Deciphering the ¹H NMR Spectrum

The ¹H NMR spectrum of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decene is governed by three primary vinyl protons. The molecule's structure is:

CF₃(CF₂)₇-CHₐ=CHbHc

-

Hₐ: The proton on C2.

-

Hb and Hc: The two geminal protons on C1.

The spectral appearance is dictated by two key NMR parameters: chemical shift (δ) and spin-spin coupling (J).

Chemical Shift (δ)

The chemical shift of a proton is highly sensitive to its local electronic environment.[7]

-

Vinyl Protons (Hₐ, Hb, Hc): Protons on a carbon-carbon double bond typically resonate in the range of 4.5-7.0 ppm.[7][8] In this molecule, the powerful electron-withdrawing effect of the C₈F₁₇ perfluoroalkyl chain causes significant deshielding of all three vinyl protons, shifting them further downfield within this range. The Hₐ proton, being closer to the fluorinated chain, is expected to be the most deshielded.

Spin-Spin Coupling (J)

Spin-spin coupling arises from the interaction of nuclear spins through the bonding electrons, resulting in the splitting of NMR signals.[9] For this molecule, we anticipate three types of proton-proton coupling and one key type of proton-fluorine coupling.

-

Geminal Coupling (²JHH): This occurs between the two non-equivalent protons on the same carbon (Hb and Hc). For terminal alkenes, ²JHH is typically small, ranging from 0 to 3 Hz.

-

Vicinal cis Coupling (³JHH-cis): The coupling between two protons on adjacent carbons in a cis relationship. In this molecule, this would be between Hₐ and the C1 proton that is cis to it. This coupling is typically in the range of 6-12 Hz.

-

Vicinal trans Coupling (³JHH-trans): The coupling between two protons on adjacent carbons in a trans relationship. This occurs between Hₐ and the C1 proton that is trans to it. This coupling is generally larger than the cis coupling, ranging from 12-18 Hz.

-

Vicinal Proton-Fluorine Coupling (³JHF): This is the coupling between the C2 proton (Hₐ) and the two fluorine atoms on C3. This three-bond coupling is significant and will split the Hₐ signal. The magnitude can vary but is often in the range of 20-30 Hz.

-

Long-Range Proton-Fluorine Coupling (⁴JHF): Coupling can also occur over four bonds between the C1 protons (Hb, Hc) and the C3 fluorine atoms. While weaker than ³JHF, these couplings (typically 1-5 Hz) will further increase the complexity of the signals for Hb and Hc.[10]

Predicted ¹H NMR Spectrum

Based on the principles above, we can predict the appearance of the signals for each unique proton.

Detailed Signal Analysis

-

Proton Hₐ (=CH-):

-

Chemical Shift: Expected to be the most downfield signal, likely in the 6.0 - 6.5 ppm range.

-

Multiplicity: This proton is coupled to Hb, Hc, and the two fluorine atoms on C3. It will appear as a doublet of doublets of triplets (ddt) .

-

The large splitting will be from the trans coupling to one of the C1 protons (³JHH-trans ≈ 12-18 Hz).

-

The next splitting will be from the cis coupling to the other C1 proton (³JHH-cis ≈ 6-12 Hz).

-

The smallest splitting will be a triplet due to coupling with the two equivalent fluorine atoms on C3 (³JHF ≈ 20-30 Hz - Note: While the J-value is large, it appears as a triplet splitting pattern).

-

-

-

Protons Hb and Hc (H₂C=):

-

Chemical Shift: Expected to be upfield relative to Hₐ, likely in the 5.5 - 6.0 ppm range.

-

Multiplicity: These two protons are chemically non-equivalent. Each will be coupled to Hₐ, to each other (geminal coupling), and to the two fluorine atoms on C3 (long-range coupling).

-

Proton trans to Hₐ: Will appear as a doublet of doublets of triplets (ddt) . The largest splitting is from the trans coupling to Hₐ. The next splitting is from the geminal coupling to the other C1 proton. The triplet splitting is from the long-range ⁴JHF coupling.

-

Proton cis to Hₐ: Will also appear as a doublet of doublets of triplets (ddt) . The largest splitting here is from the cis coupling to Hₐ. The subsequent splittings are from the geminal and long-range ⁴JHF couplings.

-

-

Summary of Predicted Spectral Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| Hₐ | 6.0 - 6.5 | ddt | ³JHH-trans ≈ 12-18, ³JHH-cis ≈ 6-12, ³JHF ≈ 20-30 |

| Hb/Hc | 5.5 - 6.0 | ddt | ³JHH(cis/trans), ²JHH ≈ 0-3, ⁴JHF ≈ 1-5 |

Experimental Protocol and Workflow

To obtain a high-quality ¹H NMR spectrum, adherence to a validated protocol is essential.

Sample Preparation and Instrumentation

-

Solvent Selection: Use a deuterated solvent that fully dissolves the sample, such as chloroform-d (CDCl₃) or acetone-d₆. CDCl₃ is a common first choice.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) to achieve optimal signal dispersion and resolution, which is critical for resolving the complex multiplets.

Data Acquisition and Processing Workflow

The following diagram illustrates a systematic workflow for acquiring and interpreting the ¹H NMR spectrum.

Caption: Workflow for NMR data acquisition, processing, and interpretation.

Advanced Analytical Techniques

For unequivocal structural confirmation, especially in the presence of impurities or complex mixtures, advanced NMR techniques are invaluable.

-

¹⁹F NMR Spectroscopy: Given the 17 fluorine atoms, a ¹⁹F NMR spectrum will provide a wealth of information.[11][12] It can confirm the structure of the perfluoroalkyl chain and is highly sensitive to the local chemical environment.[13]

-

2D NMR Spectroscopy (COSY): A ¹H-¹H Correlation Spectroscopy (COSY) experiment will show correlations between coupled protons. This would definitively link Hₐ to both Hb and Hc, confirming their connectivity.

-

Heteronuclear Correlation (HSQC/HMBC): An HSQC experiment would correlate each proton to its directly attached carbon. An HMBC experiment would show longer-range ¹H-¹³C correlations, helping to assign the carbon backbone.

Conclusion

The ¹H NMR spectrum of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decene is a rich source of structural information. Its key features are the downfield-shifted vinyl protons and the complex splitting patterns arising from both H-H and long-range H-F couplings. By understanding the underlying theoretical principles and following a systematic analytical workflow, researchers can confidently interpret the spectrum to verify the structure and assess the purity of this important fluorinated compound. The use of higher field strengths and complementary 2D NMR techniques will further enhance the accuracy of the analysis.

References

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H,1H,2H-Perfluoro-1-decene. PubChem. Retrieved from [Link]

-

Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

-

Berger, S. (2009). An Overview of Fluorine NMR. ResearchGate. Retrieved from [Link]

-

Kövér, K. E., & Batta, G. (2008). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health. Retrieved from [Link]

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. Retrieved from [Link]

-

Tantillo, D. J., & Kirsch, P. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health. Retrieved from [Link]

-

Angewandte Chemie. (2018). The precious Fluorine on the Ring: Fluorine NMR for biological systems. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2015). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n=6-8). Retrieved from [Link]

-

Williamson, K. L., & Li, Y. (n.d.). Long-Range Proton-Fluorine Coupling in a Rigid System. The Nuclear Magnetic Resonance Spectra of 5-Substituted Difluorotetrachlo. ElectronicsAndBooks. Retrieved from [Link]

-

Mishra, R. K., & Suryaprakash, N. (2018). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. MDPI. Retrieved from [Link]

-

American Chemical Society. (n.d.). A Correlation of F19-F19 gem Coupling Constants with Chemical Shifts in the Nuclear Magnetic Resonance Spectra of Fluoroalkenes. ACS Publications. Retrieved from [Link]

- Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756.

-

Semantic Scholar. (n.d.). Nuclear Magnetic Resonance Fluorine—Fluorine Coupling Constants. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

-

YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Heptadecafluoro-1-decene. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-ene. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

- Wang, Y., et al. (2017). Halogen-bond-promoted photoactivation of perfluoroalkyl iodides: a photochemical protocol for perfluoroalkylation reactions. Organic Letters, 19(6), 1442-1445.

-

National Center for Biotechnology Information. (n.d.). 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne. PubChem. Retrieved from [Link]

Sources

- 1. This compound | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. biophysics.org [biophysics.org]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 12. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

- 13. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1H,1H,2H-Perfluoro-1-decene in organic solvents

An In-Depth Technical Guide to the Solubility of 1H,1H,2H-Perfluoro-1-decene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in a range of common organic solvents. As a partially fluorinated olefin, this compound exhibits unique solubility behavior that is critical to understand for its application in various fields, including chemical synthesis, materials science, and drug delivery. This document delves into the theoretical principles governing its solubility, provides predicted solubility data based on Hansen Solubility Parameters (HSP), and outlines detailed experimental protocols for empirical determination. The information presented herein is intended to serve as a valuable resource for researchers and professionals working with fluorinated compounds.

Introduction: The Unique Nature of Fluorinated Compounds

This compound (CAS 21652-58-4) is a fluorinated alkene with the linear formula CF₃(CF₂)₇CH=CH₂[1][2]. The high degree of fluorination in its C8 perfluoroalkyl chain imparts distinct physicochemical properties that differentiate it from its hydrocarbon analogs. Fluorinated compounds are known for their high density, chemical inertness, and low surface energy. A key characteristic is their often-limited miscibility with both aqueous and common organic solvents, a property sometimes referred to as "fluorophilicity" or the tendency to form a distinct "fluorous" phase[3].

Understanding the solubility of this compound is paramount for its effective use. Whether it is used as a reagent, a monomer for polymerization, a surface modifier, or a component in a formulation, its interaction with the solvent system will dictate reaction kinetics, product purity, and material properties. This guide aims to provide both a theoretical framework and practical data to aid in solvent selection and solubility prediction.

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₃F₁₇ | [4][5][6] |

| Molecular Weight | 446.10 g/mol | [2] |

| Density | 1.677 g/mL at 25 °C | [1][7][8] |

| Boiling Point | 146-147 °C | [6] |

| Refractive Index | n20/D 1.301 | [1][7][8] |

| Water Solubility | Insoluble | [1][6][7] |

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The principle of "like dissolves like" is a fundamental concept in solubility. Hansen Solubility Parameters (HSP) provide a quantitative way to express this principle by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[9][10]. The total Hildebrand solubility parameter (δt) is related to these components by the equation:

δt² = δD² + δP² + δH²

For two substances to be miscible, their HSP values should be similar. The "distance" (Ra) between two substances in the three-dimensional Hansen space can be calculated using the following equation, where the subscripts 1 and 2 refer to the solute and solvent, respectively:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility. A dimensionless parameter, the Relative Energy Difference (RED), can be used to predict solubility, where R₀ is the interaction radius of the solute. A RED value less than 1 generally indicates good solubility.

Estimating Hansen Solubility Parameters for this compound

Based on the structure of this compound (CF₃(CF₂)₇CH=CH₂), the following group contributions can be considered:

-

-CF₃ group: This highly fluorinated terminal group contributes significantly to the dispersion forces and has minimal contribution to polar and hydrogen bonding forces.

-

-CF₂- groups: The repeating fluorinated methylene units also primarily contribute to dispersion forces.

-

-CH=CH₂ group: This vinyl group introduces a small degree of polarity and potential for weak hydrogen bonding interactions.

Using established group contribution methods, the estimated Hansen Solubility Parameters for This compound are:

-

δD (Dispersion): ~15.0 MPa½

-

δP (Polar): ~2.5 MPa½

-

δH (Hydrogen Bonding): ~2.0 MPa½

These estimated values reflect the predominantly non-polar, low-interactivity nature of the molecule, with the perfluoroalkyl chain dominating its properties.

Predicted Solubility in Common Organic Solvents

Using the estimated HSP for this compound and known HSP values for various organic solvents, we can predict its relative solubility. The following table presents the calculated Ra (distance in Hansen space) and a qualitative prediction of solubility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Calculated) | Predicted Solubility |

| Hexane | 14.9 | 0.0 | 0.0 | 2.5 | Good |

| Heptane | 15.3 | 0.0 | 0.0 | 2.5 | Good |

| Toluene | 18.0 | 1.4 | 2.0 | 6.2 | Moderate |

| Xylene | 17.6 | 1.0 | 3.1 | 5.5 | Moderate |

| Chloroform | 17.8 | 3.1 | 5.7 | 7.2 | Moderate to Poor |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 8.8 | Poor |

| Acetone | 15.5 | 10.4 | 7.0 | 9.6 | Poor |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.4 | Moderate to Poor |

| Ethanol | 15.8 | 8.8 | 19.4 | 18.5 | Very Poor |

| Methanol | 15.1 | 12.3 | 22.3 | 22.6 | Very Poor |

| Isopropanol | 15.8 | 6.1 | 16.4 | 15.2 | Very Poor |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 16.9 | Very Poor |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 16.2 | Very Poor |

Disclaimer: These are theoretical predictions and should be confirmed by experimental data. The "Good," "Moderate," and "Poor" classifications are relative and based on the calculated Ra values.

Experimental Determination of Solubility

While theoretical predictions are a valuable starting point, empirical determination of solubility is crucial for accurate and reliable data. The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a liquid in a liquid.

Shake-Flask Method for Liquid-Liquid Solubility

This method involves mixing an excess of the solute (this compound) with the solvent of interest, allowing the system to reach equilibrium, and then quantifying the concentration of the solute in the solvent phase.

Workflow for Shake-Flask Solubility Determination:

Caption: Workflow for the shake-flask method.

Detailed Protocol:

-

Preparation: In a series of sealed glass vials with PTFE-lined caps, add a known volume of the organic solvent to be tested. To each vial, add an excess amount of this compound. The presence of a distinct second phase (undissolved solute) should be visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached[14].

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for several hours to ensure complete separation of the two liquid phases. Centrifugation at the same temperature can be used to accelerate and improve phase separation.

-

Sampling: Carefully withdraw a known volume of the solvent phase (the supernatant) using a calibrated pipette. Extreme care must be taken to avoid disturbing the solute phase or the interface.

-

Quantification: Prepare a series of calibration standards of this compound in the pure solvent. Analyze the collected sample and the calibration standards using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of the solute in the solvent phase.

-

Replicates: Perform the entire experiment in triplicate to ensure the reproducibility and statistical validity of the results.

Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly suitable technique for quantifying the concentration of this compound in organic solvents due to its volatility and the specificity of mass spectrometric detection[5][15][16].

GC-MS Analysis Workflow:

Caption: General workflow for GC-MS analysis.

Typical GC-MS Parameters:

-

Injector: Split/splitless, operated at a temperature sufficient to ensure complete vaporization (e.g., 250 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms or equivalent) is generally suitable.

-

Oven Program: A temperature gradient program should be optimized to ensure good separation of the analyte from any solvent impurities.

-

Mass Spectrometer: Operated in Electron Ionization (EI) mode. Selected Ion Monitoring (SIM) of characteristic fragment ions of this compound can be used to enhance sensitivity and selectivity.

Discussion: Interpreting the Solubility Behavior

The predicted solubility of this compound aligns with the general principles of fluorinated compound solubility. Its highest predicted solubility is in non-polar, aliphatic hydrocarbons like hexane and heptane. This is because the dominant intermolecular forces for both the fluorinated alkene and the alkanes are London dispersion forces. The perfluoroalkyl chain of this compound has low polarizability, leading to weak van der Waals interactions, which are most compatible with the weak interactions present in alkanes[3].

As the polarity and hydrogen bonding capability of the solvent increase (e.g., in alcohols and DMSO), the solubility of this compound is predicted to decrease significantly. This is because the strong cohesive forces within the polar solvents (due to dipole-dipole interactions and hydrogen bonds) are not overcome by the weak interactions with the fluorinated molecule. The thermodynamics of mixing become unfavorable as the enthalpy of mixing becomes highly positive[17].

The slight solubility in methanol and sparing solubility in chloroform reported in some sources can be understood within this framework. While methanol is highly polar, its small molecular size may allow for some interstitial solvation. Chloroform, with its moderate polarity and some hydrogen bond donating capability, can have more favorable interactions with the partially hydrogenated end of the this compound molecule compared to highly polar, aprotic solvents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as a skin and eye irritant and may cause respiratory irritation. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The solubility of this compound in organic solvents is governed by its unique chemical structure, dominated by the highly fluorinated alkyl chain. Theoretical predictions using Hansen Solubility Parameters suggest a preference for non-polar, aliphatic solvents and poor solubility in polar and hydrogen-bonding solvents. This guide provides a robust framework for understanding and predicting this behavior, as well as detailed experimental protocols for its empirical determination. For researchers and professionals in drug development and materials science, a thorough understanding of these solubility characteristics is essential for the successful application of this and similar fluorinated compounds.

References

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

- Stefanis, E., & Panayiotou, C. (2008). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Pure Organic Compounds. International Journal of Thermophysics, 29(2), 568–585.

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

Computer Chemistry Consultancy. (n.d.). Hoy Solubility Parameter Calculation. Retrieved from [Link]

- Just, S., et al. (2021). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Polymers, 13(16), 2748.

-

Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

- González, J. A., et al. (2007). Thermodynamics of mixtures containing a fluorinated benzene and a hydrocarbon. The Journal of Chemical Thermodynamics, 39(1), 126-140.

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Scribd. (n.d.). Solvent Properties Data Table. Retrieved from [Link]

-

Pharmaceutical Sciences. (2021). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

Chemistry Stack Exchange. (2012). Why do biphasic systems of fluorous and organic solvents form? Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). This compound, 9. Retrieved from [Link]

-

NSF Public Access Repository. (2021). Resolving identities of emerging per and polyfluoroalkyl substances isomers based on COSMO-RS derived retention factor and mass fragmentation patterns. Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2020). Gas Chromatography and Liquid Chromatography Coupled to Mass Spectrometry for the Determination of Fluorotelomer Olefins, Fluorotelomer Alcohols, Perfluoroalkyl Sulfonamides and Sulfonamido-Ethanols in Water. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 21652-58-4. Retrieved from [Link]

-

ResearchGate. (2021). Underlying mechanisms for the impacts of molecular structures and water chemistry on the enrichment of poly/perfluoroalkyl substances in aqueous aerosol. Retrieved from [Link]

-

University of Florida. (n.d.). GC-MS - Mass Spectrometry Research and Education Center. Retrieved from [Link]

-

Zenodo. (2005). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

-

National Institutes of Health. (2012). Recent developments in methods for analysis of perfluorinated persistent pollutants. Retrieved from [Link]

-

Hansen-Solubility.com. (2017). Consideration of Hansen solubility parameters. Part 1. Retrieved from [Link]

-

ResearchGate. (2009). Solubility of water in fluorocarbons: Experimental and COSMO-RS prediction results. Retrieved from [Link]

-

ResearchGate. (n.d.). GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA. Retrieved from [Link]

-

Hansen-Solubility.com. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). An overview of the performance of the COSMO-RS approach in predicting the activity coefficients of molecular solutes in ionic liquids and derived properties at infinite dilution. Retrieved from [Link]

-

ResearchGate. (n.d.). PFOS solubility in different organic solvents (a) and alcoholic.... Retrieved from [Link]

-

National Institutes of Health. (2020). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Thermodynamics of Mixing. Retrieved from [Link]

-

ResearchGate. (n.d.). The physical properties and solubility parameters (δ) of organic solvents, 25 KelF, and Viton A polymers. Retrieved from [Link]

-

University of Birmingham. (n.d.). Part 3 Thermodynamics of Mixing Liquids. Retrieved from [Link]

-

ResearchGate. (2006). Solubility of Water in Alkanes, Perfluoroalkanes and Perfluoroalkylalkanes: Experimental Results and SAFT Modeling. Retrieved from [Link]

-

National Institutes of Health. (2018). High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

National Institutes of Health. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Retrieved from [Link]

-

Qualice LLC. (2019). Very Long-Chain Chlorinated Paraffin/Olefin. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. This compound | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | 21652-58-4 [chemicalbook.com]

- 8. This compound 99 21652-58-4 [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kinampark.com [kinampark.com]

- 12. Hoy delta-parameter calculation with solvent data base [compchemcons.com]

- 13. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers [mdpi.com]

- 14. Achievements [compchemcons.com]

- 15. hansen-solubility.com [hansen-solubility.com]

- 16. This compound CAS#: 21652-58-4 [m.chemicalbook.com]

- 17. synquestlabs.com [synquestlabs.com]

A Technical Guide to the Research Applications of 1H,1H,2H-Perfluoro-1-decene: From Advanced Surface Modification to Next-Generation Energy Storage

Abstract

This technical guide provides an in-depth exploration of the research applications of 1H,1H,2H-Perfluoro-1-decene (CAS 21652-58-4), a versatile fluorinated alkene. We will delve into its fundamental chemical and physical properties, which are foundational to its utility in various advanced scientific fields. The guide will then transition to its practical applications, offering detailed protocols and mechanistic insights into its use in the creation of superhydrophobic and oleophobic surfaces, its role as a monomer in the synthesis of high-performance fluoropolymers, and a forward-looking perspective on its potential in modifying battery electrodes to enhance stability and safety. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.

Introduction to this compound: A Molecule of Unique Properties

This compound, also known as 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decene, is an organofluorine compound characterized by a C10 carbon backbone.[1][2] A key structural feature is the perfluorinated C8 tail attached to a vinyl group via a two-carbon hydrocarbon spacer. This unique molecular architecture, with its highly fluorinated, low-polarity tail and a reactive double bond, imparts a set of desirable properties that are the cornerstone of its diverse applications.

The strong carbon-fluorine bonds in the perfluoroalkyl chain result in high thermal and chemical stability.[3] Furthermore, the fluorinated segment leads to exceptionally low surface energy, which is the driving force behind its application in creating water- and oil-repellent surfaces.[3] The terminal double bond provides a reactive handle for polymerization and surface grafting reactions.[4]

Below is a summary of the key physicochemical properties of this compound:

| Property | Value | Reference |

| CAS Number | 21652-58-4 | [1][2][5] |

| Molecular Formula | C10H3F17 | [5][6] |

| Molecular Weight | 446.10 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [7] |

| Density | 1.677 g/mL at 25 °C | [2][7] |

| Refractive Index | n20/D 1.301 | [2][7] |

| Boiling Point | 143-145 °C | [8] |

| Solubility | Insoluble in water | [9] |

Application in Advanced Surface Modification: Engineering Repellent Interfaces

A primary and well-established application of this compound is in the creation of superhydrophobic and oleophobic surfaces. This is achieved by leveraging the low surface energy of the perfluoroalkyl chains. When grafted onto a surface, these chains orient themselves outwards, forming a dense, low-energy interface that repels both water and oils.[3]

Scientific Principle: The Role of Surface Energy and Roughness

The creation of highly repellent surfaces is governed by the principles of surface chemistry and physics. A low surface energy material, such as one functionalized with perfluoroalkyl chains, will inherently resist wetting. This effect can be dramatically enhanced by introducing micro- or nanoscale roughness to the surface. The combination of low surface energy and high roughness leads to the Cassie-Baxter state, where liquid droplets are suspended on a composite surface of solid and trapped air, minimizing contact and leading to very high contact angles and easy roll-off.

Experimental Workflow: Surface Grafting via Plasma Polymerization

Plasma polymerization is a versatile technique for creating thin, conformal, and highly cross-linked polymer coatings on a variety of substrates. The high reactivity of the vinyl group in this compound makes it an excellent monomer for this process.

Caption: Workflow for surface modification via plasma polymerization.

Detailed Experimental Protocol: Plasma Polymerization

Materials:

-

Substrates (e.g., silicon wafers, glass slides, metal plates)

-

This compound

-

Plasma reactor with a radio frequency (RF) power source

-

Vacuum pump

-

Monomer vapor delivery system

-

Solvents for cleaning (e.g., acetone, isopropanol, deionized water)

Procedure:

-

Substrate Preparation:

-

Thoroughly clean the substrates by sequential ultrasonication in acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrates with a stream of dry nitrogen gas.

-

For enhanced adhesion on glass or silicon, a pre-treatment with an oxygen plasma can be performed to activate the surface.

-

-

Plasma Polymerization:

-

Place the cleaned and dried substrates into the plasma reactor chamber.

-

Evacuate the chamber to a base pressure of at least 10⁻³ mbar.

-

Introduce the this compound monomer vapor into the chamber at a controlled flow rate.

-

Set the deposition pressure to a range of 0.2 to 0.3 mbar.

-

Apply RF power in the range of 10 to 30 W to initiate the plasma.

-

Maintain the plasma for a deposition time of 1 to 3 minutes, depending on the desired coating thickness.

-

-

Post-Deposition Characterization:

-

Vent the chamber and remove the coated substrates.

-

Characterize the surface properties using techniques such as contact angle goniometry (to measure hydrophobicity and oleophobicity), scanning electron microscopy (SEM) (to observe surface morphology), and X-ray photoelectron spectroscopy (XPS) (to confirm the chemical composition of the coating).

-

Application in Fluoropolymer Synthesis: Building Blocks for High-Performance Materials

The terminal alkene functionality of this compound makes it a valuable monomer for the synthesis of fluoropolymers. These polymers inherit the desirable properties of the monomer, including chemical inertness, thermal stability, and low surface energy, making them suitable for a wide range of applications, from advanced coatings to biomedical devices.

Scientific Principle: Free-Radical Polymerization

This compound can be polymerized via free-radical polymerization. This process is initiated by a molecule that can generate free radicals, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiator radical adds to the double bond of the monomer, creating a new radical that can then react with subsequent monomer units in a chain reaction, leading to the formation of a long polymer chain.

Caption: Workflow for free-radical polymerization of this compound.

Detailed Experimental Protocol: Free-Radical Polymerization

Materials:

-

This compound

-

Radical initiator (e.g., AIBN)

-

Anhydrous solvent (e.g., toluene, hexafluorobenzene)

-

Non-solvent for precipitation (e.g., methanol, hexane)

-

Schlenk flask

-

Magnetic stir bar

-

Oil bath

Procedure:

-

Reaction Setup:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve the this compound monomer and the radical initiator (typically 0.1-1 mol% with respect to the monomer) in the chosen anhydrous solvent. The solvent to monomer ratio is typically in the range of 90:10 (w/w).

-